

A Comparative Analysis of MDAI and Other Aminoindanes for Researchers

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Compound of Interest				
Compound Name:	MDAI			
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This guide provides a comprehensive comparative analysis of 5,6-methylenedioxy-2-aminoindane (MDAI) and other prominent aminoindane analogues. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of their pharmacological profiles supported by experimental data. This document summarizes key quantitative data in tabular format, presents detailed experimental methodologies for replication, and visualizes complex pathways and workflows to facilitate understanding.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive substances that are structurally related to amphetamines. They are considered rigid analogues of amphetamines due to the cyclization of the propyl side chain.[1] This structural constraint significantly influences their interaction with monoamine systems. Compounds in this class, such as **MDAI**, 2-aminoindane (2-AI), and 5-methoxy-6-methyl-2-aminoindane (MMAI), have been investigated for their potential as research chemicals and their mechanisms of action as novel psychoactive substances.[2][3] Their primary pharmacological effects are mediated through interactions with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4]

Comparative Pharmacological Profile

The pharmacological profiles of aminoindanes vary significantly based on their ring substitutions, leading to differences in their selectivity and potency as monoamine transporter



inhibitors and releasing agents.[4]

- MDAI (5,6-methylenedioxy-2-aminoindane): Known for its empathogenic effects, MDAI is a
 moderately selective serotonin and norepinephrine releasing agent with weaker effects on
 dopamine.[4]
- 2-AI (2-aminoindane): As the parent compound, 2-AI is a selective substrate for NET and DAT, with predicted effects similar to amphetamine.[4][5]
- MMAI (5-methoxy-6-methyl-2-aminoindane): This analogue is highly selective for SERT, with significantly lower potency at NET and DAT.[4][5]
- 5-IAI (5-iodo-2-aminoindane): Similar to **MDAI**, 5-IAI preferentially inhibits SERT and NET and promotes serotonin release.[6]
- MDMAI (5,6-methylenedioxy-N-methyl-2-aminoindane): The N-methylated analogue of MDAI, which is also investigated for its psychoactive properties.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) and monoamine release (EC50, nM) for **MDAI** and other selected aminoindanes. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)



Target	MDAI	2-AI	MMAI
Transporters			
SERT	4,822	>10,000	>10,000
DAT	>10,000	>10,000	>10,000
NET	>10,000	>10,000	>10,000
Serotonin Receptors			
5-HT1A	>10,000	>10,000	5,662
5-HT1B	>10,000	>10,000	2,723
5-HT1D	>10,000	>10,000	3,388
5-HT2A	>10,000	>10,000	>10,000
5-HT2B	>10,000	>10,000	1,486
5-HT2C	>10,000	>10,000	>10,000
5-HT7	>10,000	>10,000	4,008
Adrenergic Receptors			
α2Α	4,855	134	771
α2Β	4,037	211	1,014
α2C	1,219	41	1,230
Dopamine Receptors			
D1	>10,000	>10,000	>10,000
D2	>10,000	>10,000	>10,000
D3	>10,000	>10,000	>10,000

Data sourced from Rothman et al. (2019).[4]

Table 2: Monoamine Release (EC50, nM)



Compound	Serotonin (SERT)	Norepinephrine (NET)	Dopamine (DAT)
MDAI	114	117	1,334
2-AI	>10,000	86	439
MMAI	31	3,101	>10,000

Data sourced from various studies.[7]

Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity of test compounds for a specific receptor using a competitive radioligand binding assay.

Materials:

- Cell membranes expressing the target receptor
- · Radioligand specific for the target receptor
- Test compounds (e.g., MDAI, 2-AI)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Microplate scintillation counter
- Filtration apparatus

Procedure:



- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a method to measure the ability of test compounds to inhibit the uptake of neurotransmitters by monoamine transporters expressed in cell lines like HEK293.[2]

Materials:

- HEK293 cells stably expressing the transporter of interest (SERT, DAT, or NET)
- Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE)



- Test compounds
- Krebs-HEPES buffer or similar physiological buffer
- 96-well cell culture plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
- On the day of the assay, wash the cells with buffer.
- Pre-incubate the cells with varying concentrations of the test compound or buffer for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
- Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
- Allow the uptake to proceed for a defined period (e.g., 5-15 minutes).
- Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
- Lyse the cells with a lysis buffer (e.g., 1% SDS) or a tissue solubilizer.
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
- Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor for the respective transporter.
- Calculate the specific uptake at each concentration of the test compound.
- Plot the percent inhibition of specific uptake as a function of the log of the test compound concentration to determine the IC50 value.



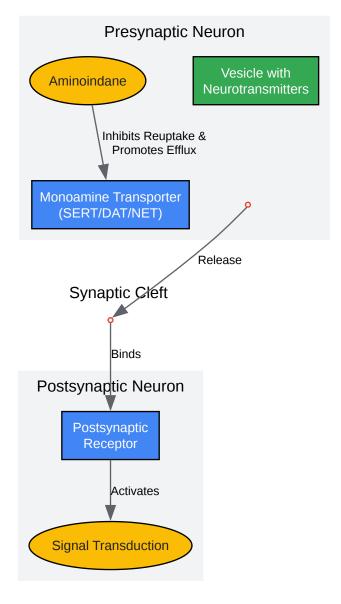


Visualizations

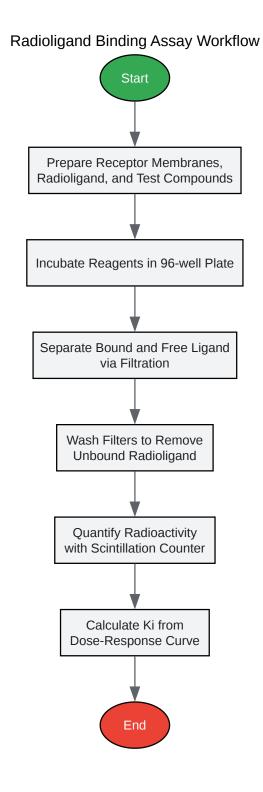
The following diagrams illustrate key concepts and workflows relevant to the study of aminoindanes.



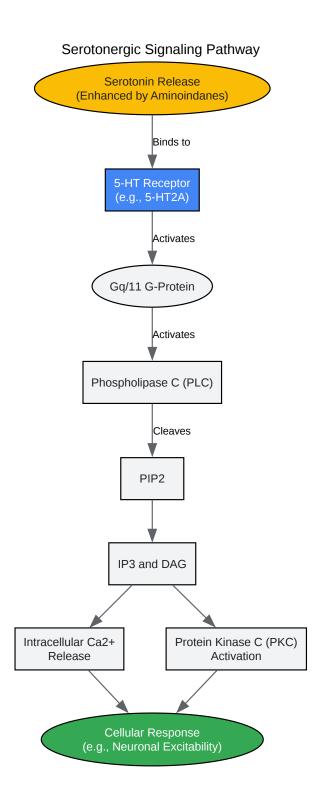
Mechanism of Action of Aminoindanes at the Synapse











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